N-(2-amino-4-chlorophenyl)acetamide
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Overview
Description
“N-(2-amino-4-chlorophenyl)acetamide” is a chemical compound with the CAS Number 51223-59-7 . It has a molecular weight of 184.62 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 139-141 degrees Celsius .
Scientific Research Applications
Molecular Structures and Interactions
Structural Characteristics : N-(2-amino-4-chlorophenyl)acetamide derivatives exhibit specific structural properties. For instance, certain derivatives form near "V" shaped molecules with significant angles between aromatic planes, leading to various intermolecular interactions such as hydrogen bonds and π interactions, contributing to their 3-D structural arrays (Boechat et al., 2011).
Crystallography and Hydrogen Bonding : The molecular structure of related acetamide compounds, like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, demonstrates significant features. For instance, they show orientations of chlorophenyl rings relative to other molecular groups and are linked via hydrogen bonding, which is pivotal in understanding their crystalline structure and potential applications (Saravanan et al., 2016).
Pharmacological Properties
Antiviral and Antiapoptotic Effects : Some derivatives, like 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrate significant antiviral and antiapoptotic effects. Such compounds show potential as therapeutic agents in treating conditions like Japanese encephalitis, with observed decreases in viral load and increases in survival rates in infected models (Ghosh et al., 2008).
CNS Depressant Activity : Derivatives of this compound, such as 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, have been synthesized and screened for central nervous system (CNS) depressant activity. This highlights their potential in developing new CNS-acting pharmaceutical agents (Bhattacharjee et al., 2011).
Chemical Analysis and Synthesis
Spectroscopic Analysis : Advanced spectroscopic techniques like Raman and Fourier transform infrared spectroscopy have been utilized to characterize molecules like N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. These analyses provide insights into the vibrational signatures and structural stability of such compounds (Jenepha Mary et al., 2022).
Kinetic Studies : Detailed kinetic studies, such as those on 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, help in understanding the hydrolysis, isomerization, and cyclization mechanisms of these compounds. Such studies are crucial for determining the stability and reactivity under various conditions (Bernard et al., 1986).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .
Mechanism of Action
Target of Action
N-(2-amino-4-chlorophenyl)acetamide primarily targets the respiratory system
Mode of Action
It’s known that the compound interacts with its targets in the respiratory system
Biochemical Pathways
It’s known that the compound has an impact on the respiratory system , but the downstream effects on specific biochemical pathways require further investigation.
Result of Action
It’s known that the compound has an impact on the respiratory system , but the specific molecular and cellular effects require further investigation.
Properties
IUPAC Name |
N-(2-amino-4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBPMNXVLDNPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481986 |
Source
|
Record name | N-(2-amino-4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51223-59-7 |
Source
|
Record name | N-(2-amino-4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Amino-4-chlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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